molecular formula C17H12O3 B14655047 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one CAS No. 51126-50-2

3-Benzoyl-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14655047
CAS No.: 51126-50-2
M. Wt: 264.27 g/mol
InChI Key: USWMCFNZTWTRLO-UHFFFAOYSA-N
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Description

3-Benzoyl-4-methyl-2H-1-benzopyran-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a benzoyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzoyl-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and methyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one: A simpler derivative without the benzoyl and methyl groups.

    3-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the benzoyl group.

    7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the seventh position

Uniqueness

3-Benzoyl-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of both benzoyl and methyl groups, which enhance its chemical reactivity and biological activity.

Properties

CAS No.

51126-50-2

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-benzoyl-4-methylchromen-2-one

InChI

InChI=1S/C17H12O3/c1-11-13-9-5-6-10-14(13)20-17(19)15(11)16(18)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

USWMCFNZTWTRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)C3=CC=CC=C3

Origin of Product

United States

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